3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid 3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261990-28-6
VCID: VC11778139
InChI: InChI=1S/C18H19NO5S/c1-24-17-12-14(6-9-16(17)18(20)21)13-4-7-15(8-5-13)25(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21)
SMILES: COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Molecular Formula: C18H19NO5S
Molecular Weight: 361.4 g/mol

3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 1261990-28-6

Cat. No.: VC11778139

Molecular Formula: C18H19NO5S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid - 1261990-28-6

Specification

CAS No. 1261990-28-6
Molecular Formula C18H19NO5S
Molecular Weight 361.4 g/mol
IUPAC Name 2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Standard InChI InChI=1S/C18H19NO5S/c1-24-17-12-14(6-9-16(17)18(20)21)13-4-7-15(8-5-13)25(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21)
Standard InChI Key RNAQGIAVQDINHT-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Canonical SMILES COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound belongs to the biphenyl derivative family, featuring a central biphenyl core with three distinct functional groups:

  • A methoxy group (-OCH₃) at the 3-position of the first benzene ring.

  • A pyrrolidin-1-ylsulfonyl group (-SO₂-NC₄H₈) at the 4'-position of the second benzene ring.

  • A carboxylic acid group (-COOH) at the 4-position of the first benzene ring.

The IUPAC name, 2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid, reflects this substitution pattern. The SMILES notation (COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O) further clarifies the connectivity and stereoelectronic arrangement.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1261990-28-6
Molecular FormulaC₁₈H₁₉NO₅S
Molecular Weight361.4 g/mol
IUPAC Name2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
SMILESCOC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O

Synthesis and Characterization

While detailed synthetic protocols for this compound remain proprietary, analogous biphenyl derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts to couple aryl halides with boronic acids, enabling precise control over biphenyl framework assembly . For example, 4'-methoxybiphenyl derivatives have been synthesized using aqueous-phase palladium catalysis, achieving yields >85% under optimized conditions .

Post-coupling modifications likely introduce the sulfonyl and carboxylic acid groups:

  • Sulfonation: Reaction of a biphenyl intermediate with pyrrolidine and sulfur trioxide introduces the sulfonamide group.

  • Oxidation: A methyl ester precursor is hydrolyzed to the carboxylic acid using strong bases (e.g., NaOH) or acidic conditions.

Characterization data (e.g., ¹H NMR, ¹³C NMR) for structurally similar compounds confirm the regioselectivity of these reactions. For instance, 4'-methoxybiphenyl-4-carboxaldehyde exhibits distinct aromatic proton signals at δ 7.93 ppm (d, J = 8.0 Hz) and δ 7.02 ppm (d, J = 8.0 Hz), consistent with para-substituted benzene rings .

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups:

  • Solubility: The carboxylic acid and sulfonamide groups enhance solubility in polar solvents (e.g., DMSO, methanol) but limit it in nonpolar media.

  • Melting Point: Unreported for this compound, but analogous biphenylcarboxylic acids melt between 100–200°C .

  • Stability: The sulfonamide group may confer hydrolytic stability under physiological conditions, a trait valuable in drug design.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-Water)~2.1 (estimated via fragment-based methods)
Hydrogen Bond Donors2 (COOH and SO₂NH)
Hydrogen Bond Acceptors7

Applications in Research

Pharmaceutical Development

The compound’s sulfonamide group is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases and matrix metalloproteinases. Its biphenyl scaffold may enhance binding affinity to hydrophobic enzyme pockets, while the carboxylic acid facilitates salt bridge formation with basic residues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator